molecular formula C22H23NO3S B12118126 2-Methyl-8-quinolyl 4-cyclohexylbenzenesulfonate

2-Methyl-8-quinolyl 4-cyclohexylbenzenesulfonate

Cat. No.: B12118126
M. Wt: 381.5 g/mol
InChI Key: LVGYGQVZOSQAOR-UHFFFAOYSA-N
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Description

2-Methyl-8-quinolyl 4-cyclohexylbenzenesulfonate is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a sulfonate ester group attached to a cyclohexylbenzene moiety. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-8-quinolyl 4-cyclohexylbenzenesulfonate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-8-quinolyl 4-cyclohexylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Mechanism of Action

The mechanism of action of 2-Methyl-8-quinolyl 4-cyclohexylbenzenesulfonate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a quinoline ring with a sulfonate ester group, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

Molecular Formula

C22H23NO3S

Molecular Weight

381.5 g/mol

IUPAC Name

(2-methylquinolin-8-yl) 4-cyclohexylbenzenesulfonate

InChI

InChI=1S/C22H23NO3S/c1-16-10-11-19-8-5-9-21(22(19)23-16)26-27(24,25)20-14-12-18(13-15-20)17-6-3-2-4-7-17/h5,8-15,17H,2-4,6-7H2,1H3

InChI Key

LVGYGQVZOSQAOR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C=C1

Origin of Product

United States

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